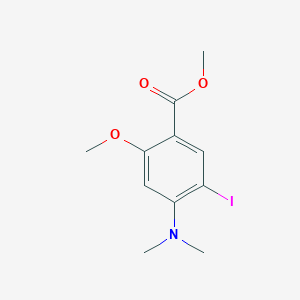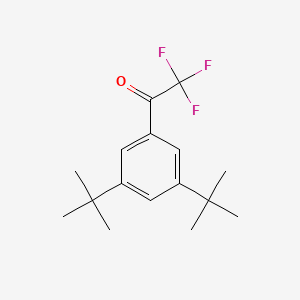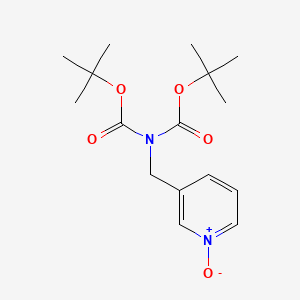
3-(((BI-Tert-butoxycarbonyl)amino)methyl)pyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((BI-Tert-butoxycarbonyl)amino)methyl)pyridine 1-oxide is a complex organic compound featuring a pyridine ring substituted with a tert-butoxycarbonyl-protected amino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((BI-Tert-butoxycarbonyl)amino)methyl)pyridine 1-oxide typically involves the following steps:
-
Protection of the Amino Group: : The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine. This step ensures that the amino group does not participate in unwanted side reactions during subsequent steps .
-
Formation of the Pyridine Ring: : The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.
-
Introduction of the Methyl Group: : The methyl group can be introduced via alkylation reactions, using reagents such as methyl iodide in the presence of a base like potassium carbonate.
-
Oxidation to Pyridine 1-oxide: : The final step involves the oxidation of the pyridine ring to form the pyridine 1-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The pyridine ring can undergo further oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to remove the N-oxide group, reverting to the parent pyridine.
Substitution: The tert-butoxycarbonyl-protected amino group can be deprotected under acidic conditions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid in methanol.
Major Products
Deprotected Amino Derivatives: Removal of the tert-butoxycarbonyl group yields the free amino compound.
Oxidized Derivatives: Further oxidation can produce various N-oxide derivatives.
Scientific Research Applications
3-(((BI-Tert-butoxycarbonyl)amino)methyl)pyridine 1-oxide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for drug candidates, especially those targeting pyridine-containing scaffolds.
Biological Studies: Investigated for its interactions with biological macromolecules and potential bioactivity.
Industrial Chemistry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action for this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group serves as a protecting group, which can be removed under specific conditions to reveal the active amino group.
Comparison with Similar Compounds
Similar Compounds
3-Aminomethylpyridine: Lacks the tert-butoxycarbonyl protection and N-oxide group.
3-(tert-Butoxycarbonylamino)methylpyridine: Similar structure but without the N-oxide group.
Pyridine 1-oxide: Lacks the amino and methyl substituents.
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[(1-oxidopyridin-1-ium-3-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-15(2,3)22-13(19)18(14(20)23-16(4,5)6)11-12-8-7-9-17(21)10-12/h7-10H,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVPAEROZAGNME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=C[N+](=CC=C1)[O-])C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B8078371.png)
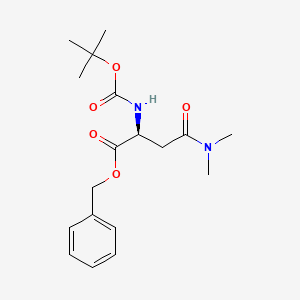
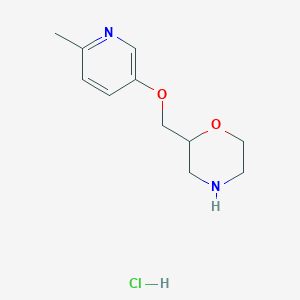
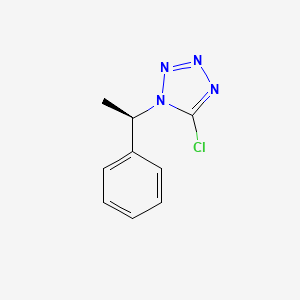
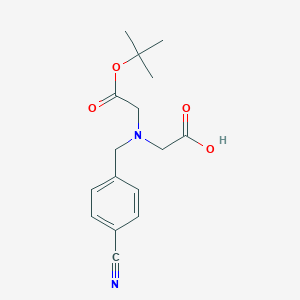
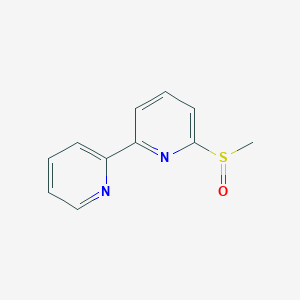
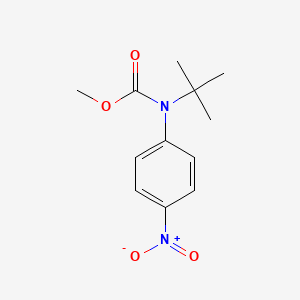
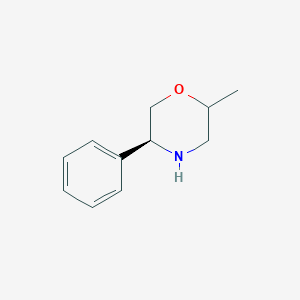
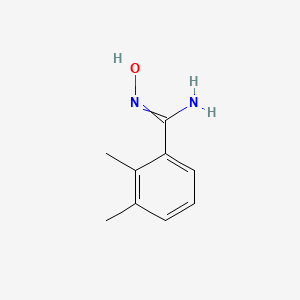
![(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 4-methylbenzenesulfonate](/img/structure/B8078443.png)
![tert-butyl 7-bromo-1-oxo-2,3,4,5-tetrahydro-1H-benzo[c]azepine-5-carboxylate](/img/structure/B8078451.png)
![benzyl (3S,4S)-3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/structure/B8078457.png)
